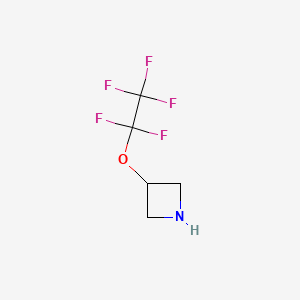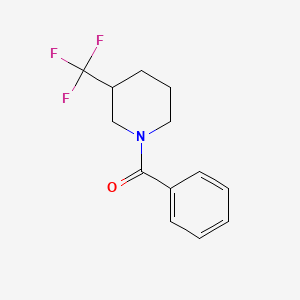
6-Fluoro-4-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methylpyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction typically occurs at room temperature and produces a mixture of fluorinated products, which can be separated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6-Fluoro-4-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridine-3-sulfonamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Fluoropyridine-3-sulfonamide: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Fluoro-3-methylpyridine: Contains both fluorine and methyl groups but lacks the sulfonamide group, leading to different chemical behavior.
Uniqueness
6-Fluoro-4-methylpyridine-3-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine and sulfonamide groups enhances its potential as a versatile building block in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C6H7FN2O2S |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
6-fluoro-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
Clave InChI |
WJPLQLCYWRTOHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)

![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
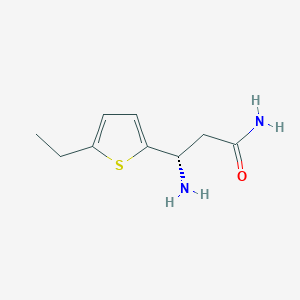

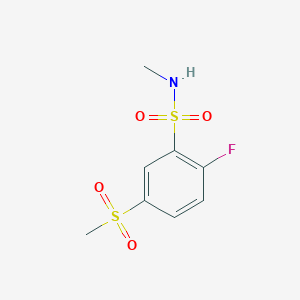
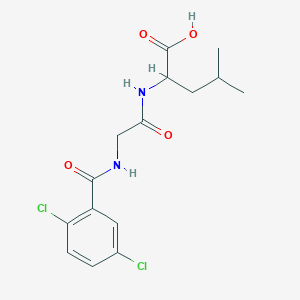
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)

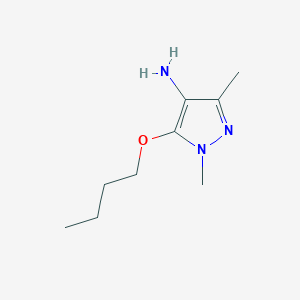
![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
